4-(Ethoxymethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(Ethoxymethyl)-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including vitamins and drugs . The structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen atoms, making it a versatile entity in chemical reactions .
Preparation Methods
The synthesis of 4-(Ethoxymethyl)-1,3-thiazol-2-amine typically involves the reaction of ethoxymethylamine with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(Ethoxymethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for both electrophilic and nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-(Ethoxymethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(Ethoxymethyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
What sets this compound apart is its unique ethoxymethyl group, which can influence its reactivity and biological activity. This structural difference can lead to distinct pharmacological properties and applications.
Properties
Molecular Formula |
C6H10N2OS |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
4-(ethoxymethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2OS/c1-2-9-3-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |
InChI Key |
DXGGSTABNUYNML-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CSC(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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